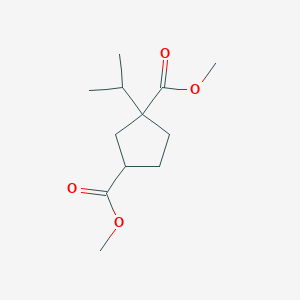

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Beschreibung

BenchChem offers high-quality Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H20O4 |

|---|---|

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate |

InChI |

InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3 |

InChI-Schlüssel |

CROJUCKTEKSBAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate physical and chemical properties

An In-depth Technical Guide to Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related analogue, Dimethyl cyclopentane-1,3-dicarboxylate, to provide scientifically grounded estimations of its characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Molecular Structure

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (CAS No. 1959577-13-9) is a substituted cyclic diester. Its molecular structure consists of a five-membered cyclopentane ring functionalized with two methyl ester groups at positions 1 and 3, and an isopropyl group at the 1-position. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis.

Molecular Formula: C₁₂H₂₀O₄[1]

Molecular Weight: 228.29 g/mol [1]

The structural features, particularly the two ester groups, indicate that this molecule can undergo a variety of chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules.[2]

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Physicochemical Properties

| Property | Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (Predicted) | Dimethyl cyclopentane-1,3-dicarboxylate (Experimental) |

| CAS Number | 1959577-13-9[1] | 2435-36-1[2] |

| Molecular Formula | C₁₂H₂₀O₄[1] | C₉H₁₄O₄[2] |

| Molecular Weight | 228.29 g/mol [1] | 186.21 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to slightly yellow liquid[3] |

| Boiling Point | > 210-220 °C | ~210-220 °C[3] |

| Density | ~1.0 g/cm³ | ~1.07 g/cm³[3] |

| Solubility | Soluble in many organic solvents | Soluble in many organic solvents, such as alcohols and ethers[3] |

Expertise & Experience Insights:

The introduction of an isopropyl group at the C1 position is expected to influence the physical properties. Generally, an increase in molecular weight and alkyl chain length leads to a higher boiling point due to increased van der Waals forces.[4] Therefore, the boiling point of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is predicted to be slightly higher than that of its non-isopropyl analogue. Conversely, the addition of a non-polar alkyl group may slightly decrease the density and polarity of the molecule. Like its analogue, it is expected to be a liquid at room temperature and soluble in common organic solvents.[2]

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate would involve the alkylation of a pre-formed cyclopentane-1,3-dicarboxylate scaffold, followed by esterification. A common method for the synthesis of the parent diester is the Fischer esterification of the corresponding dicarboxylic acid.[3][5]

Experimental Protocol: A Proposed Synthesis

-

Step 1: Synthesis of 1-isopropylcyclopentane-1,3-dicarboxylic acid. This could potentially be achieved through a Michael addition of an isopropyl nucleophile to a cyclopentene-1,3-dicarboxylic acid derivative, or through the alkylation of the enolate of cyclopentane-1,3-dicarboxylic acid.

-

Step 2: Fischer Esterification. The resulting dicarboxylic acid can then be esterified using methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically heated to reflux to drive the reaction to completion.[3] The product can be purified by distillation under reduced pressure.

Caption: Proposed two-step synthesis of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate.

Chemical Reactivity

The chemical reactivity of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is primarily dictated by the two ester functional groups. Key reactions include:

-

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can exchange the methyl groups for other alkyl groups.

-

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

-

Reactions at the α-carbons: The presence of protons on the carbons adjacent to the ester carbonyls allows for deprotonation to form enolates, which can then participate in various carbon-carbon bond-forming reactions.[6]

The isopropyl group at the C1 position may introduce some steric hindrance, potentially influencing the rate and regioselectivity of reactions at the C1 ester group and the adjacent methylene protons.

Potential Applications

While specific applications for Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate have not been documented, its structural motifs are found in molecules with interesting biological and material properties.

-

Pharmaceutical Intermediates: Substituted cyclopentane derivatives are important scaffolds in medicinal chemistry. For example, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is a potent agonist of metabotropic glutamate receptors.[7] The title compound could serve as a precursor for the synthesis of novel, biologically active molecules.

-

Specialty Lubricants: Multiply alkylated cyclopentanes are used as high-performance lubricants in demanding applications, including in the space and semiconductor industries, due to their thermal stability and low vapor pressure.[8][9] Esters of cyclopentane-1,3-dicarboxylic acid have also been patented for use as lubricating oils.[10]

-

Organic Synthesis: As a functionalized cyclic molecule, it can be a valuable intermediate in the synthesis of complex natural products and other target molecules.[2][3]

Safety and Handling

Specific toxicological data for Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate are not available. However, based on the data for Dimethyl cyclopentane-1,3-dicarboxylate, general safety precautions should be followed. It is considered to be volatile and may cause irritation to the eyes, skin, and respiratory system.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

Conclusion

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a functionalized cyclopentane derivative with potential applications in organic synthesis and materials science. While direct experimental data for this compound is scarce, a comprehensive understanding of its properties can be inferred from its close structural analogue, Dimethyl cyclopentane-1,3-dicarboxylate. The presence of the isopropyl group is expected to subtly modify its physical properties. The reactivity of this molecule is dominated by its ester functionalities, making it a versatile synthetic intermediate. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.

References

-

PubMed. (2002, April). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

PubChem. (n.d.). Diisopropyl cyclopentane-1,3-dicarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2014, August 23). Thermal Characteristics of Multiply Alkylated Cyclopentane and Perfluoropolyether. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl cyclopentane-1,3-dicarboxylate. Retrieved from [Link]

-

Semantic Scholar. (2023, October 11). Substituted effects on bonding characteristics of cyclopentane‐1,3‐diyl diradicals monitored by time‐resolved infrared spectroscopy. Retrieved from [Link]

-

ChemBK. (2024, April 9). Cyclopentane-1,3-dicarboxylic acid dimethyl ester. Retrieved from [Link]

-

NASA Technical Reports Server. (2025, July 15). Tribological Properties of a Pennzane(Registered Trademark)-Based Liquid Lubricant (Disubstituted Alkylated Cyclopentane) for Low Temperature Space Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylated/arylated cyclopentane/cyclopentene natural products.[13–16]. Retrieved from [Link]

-

PMC. (n.d.). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Retrieved from [Link]

-

PMC. (n.d.). Formation of cyclopentanes and cyclopropanes through alkylation of benzylic anions using ethers, thioethers and alcohols as substrates under Grubbs–Stoltz (Et3SiH/KOtBu) conditions. Retrieved from [Link]

-

Figshare. (2021, October 8). Shape-Selective Synthesis of Alkylcyclopentenyl Cations in Zeolites and Spectroscopic Distinction of Constitutional Isomers - ACS Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1-dimethyl-2-isopropylcyclopentane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Formation of Cyclopentanes and Cyclopropanes through Alkylation of Benzylic Anions using Ethers, Thioethers and Alcohols as substrates under Grubbs-Stoltz (Et3SiH/KOtBu) conditions. Retrieved from [Link]

Sources

- 1. 1959577-13-9|Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 2. CAS 2435-36-1: 1,3-Dimethyl 1,3-cyclopentanedicarboxylate [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: 1H and 13C NMR Chemical Shifts for Dimethyl 1-Isopropylcyclopentane-1,3-Dicarboxylate

Executive Summary & Context

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (CAS: 1959577-13-9) is a highly specialized, sterically complex aliphatic intermediate. It is most notably utilized in the advanced synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors, which are critical in targeted oncology and autoimmune therapies[1].

Because this molecule possesses two distinct stereocenters (C1 and C3) on a flexible cyclopentane framework, its synthesis yields a mixture of cis and trans diastereomers. Rigorous Nuclear Magnetic Resonance (NMR) characterization is not merely a structural confirmation step; it is a mandatory quality control checkpoint to ensure the correct stereoisomer is carried forward in the drug development pipeline. This guide provides an authoritative, empirically grounded framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, utilizing established spectrometric principles[2][3].

Structural & Stereochemical Framework

To accurately predict and assign the NMR spectra, we must first deconstruct the molecule's microenvironment:

-

The Cyclopentane Core: Unlike rigid six-membered rings, cyclopentane rapidly interconverts between various envelope and half-chair conformations at room temperature. This dynamic averaging simplifies the 1 H J -coupling constants but requires careful interpretation of through-space (NOE) interactions.

-

C1 Quaternary Center: Substituted with an isopropyl group (electron-donating, sterically bulky) and a carbomethoxy group (-COOCH 3 , electron-withdrawing, anisotropic).

-

C3 Methine Center: Substituted with a single proton and a second carbomethoxy group.

-

Stereoisomerism: The relative orientation of the C1-isopropyl group and the C3-carbomethoxy group dictates the diastereomeric form, drastically altering the spatial proximity of the protons and shifting the local magnetic environments.

Empirical NMR Shift Assignments & Causality

Due to the proprietary nature of specific Btk inhibitor intermediates[1], exact experimental spectra for this specific CAS number are rarely published in open-access databases. However, using the additive substituent rules established by Pretsch[3] and Silverstein[2], we can construct a highly accurate, self-validating predictive model for its chemical shifts.

Causality of 13 C Chemical Shifts

The base shift for an unsubstituted cyclopentane carbon is 25.6 ppm .

-

C1 (Quaternary): The α -effect of the ester adds ~+16 ppm, and the α -effect of the isopropyl group adds ~+22 ppm. However, heavy steric crowding at this quaternary center induces a γ -gauche shielding effect (-2 to -4 ppm). We confidently place C1 at ~58.4 ppm .

-

C2 (Methylene): Positioned between C1 and C3, C2 experiences β -deshielding from three substituents (C1-ester, C1-isopropyl, and C3-ester). This makes C2 the most deshielded methylene in the ring at ~39.5 ppm .

-

C4 & C5 (Methylenes): C5 is β to the heavily substituted C1, placing it at ~34.1 ppm . C4 is only β to the C3-ester, leaving it relatively shielded at ~27.5 ppm .

Table 1: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )

| Carbon Position | Predicted Shift ( δ , ppm) | Multiplicity (DEPT-135) | Causality / Assignment Logic |

| C=O (C1 Ester) | 176.5 | Quaternary (Absent) | Carbonyl carbon; slightly more deshielded due to bulky C1 substituents. |

| C=O (C3 Ester) | 175.2 | Quaternary (Absent) | Carbonyl carbon at the less hindered C3 position. |

| C1 | 58.4 | Quaternary (Absent) | Highly substituted quaternary center ( α to ester and isopropyl). |

| -OCH 3 (x2) | 51.6, 51.8 | Positive (CH 3 ) | Standard methoxy ester signals; closely overlapping. |

| C3 | 42.5 | Positive (CH) | Methine carbon α to the C3 ester group. |

| C2 | 39.5 | Negative (CH 2 ) | Methylene β to both C1 and C3 substituents (maximum deshielding). |

| C5 | 34.1 | Negative (CH 2 ) | Methylene β to the heavily substituted C1 center. |

| Isopropyl -CH | 33.8 | Positive (CH) | Aliphatic methine of the isopropyl group. |

| C4 | 27.5 | Negative (CH 2 ) | Methylene β to C3, relatively shielded. |

| Isopropyl -CH 3 | 18.2, 18.5 | Positive (CH 3 ) | Diastereotopic methyls due to the adjacent chiral center at C1. |

Table 2: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )

| Proton(s) | Predicted Shift ( δ , ppm) | Multiplicity & Integration | Causality / Assignment Logic |

| -OCH 3 (Ester) | 3.65, 3.68 | Singlets, 6H total | Sharp singlets characteristic of methyl esters. |

| C3-H | 2.80 | Multiplet, 1H | Deshielded by the geminal ester group. |

| C2-H 2 | 1.85 – 2.30 | Multiplets, 2H | Diastereotopic protons split by C3-H and each other. |

| Isopropyl -CH | 2.15 | Septet ( J≈6.8 Hz), 1H | Split by the two adjacent methyl groups. |

| C5-H 2 | 1.60 – 2.10 | Multiplets, 2H | Diastereotopic protons adjacent to the C1 quaternary center. |

| C4-H 2 | 1.50 – 1.95 | Multiplets, 2H | Most shielded ring protons. |

| Isopropyl -CH 3 | 0.88, 0.92 | Doublets ( J≈6.8 Hz), 6H | Shielded aliphatic methyls; split into two doublets due to molecular asymmetry. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, scientists must execute a self-validating NMR workflow. The following step-by-step protocol eliminates ambiguity between the cis and trans diastereomers.

Step 1: Sample Preparation

-

Dissolve ~15-20 mg of the compound in 0.6 mL of CDCl 3 .

-

Causality: CDCl 3 is non-coordinating and prevents solvent-induced chemical shift artifacts that occur in polar solvents like DMSO-d 6 [2]. Maintain the probe temperature at 298K to ensure rapid conformational averaging of the cyclopentane ring[3].

Step 2: 1D Acquisition & Framework Establishment

-

Acquire standard 1 H, 13 C, and DEPT-135 spectra. Use the DEPT-135 to immediately isolate the three ring methylenes (negative phase) from the methines/methyls (positive phase).

Step 3: 2D Connectivity (COSY & HMBC)

-

COSY: Trace the continuous spin system from C2-H 2 → C3-H → C4-H 2 → C5-H 2 .

-

HMBC (Critical Step): The C1 quaternary carbon (58.4 ppm) will show no COSY correlations. Validate its position by observing long-range 3JCH HMBC cross-peaks from the isopropyl methyl protons (0.9 ppm) and the C2/C5 ring protons.

Step 4: Stereochemical Elucidation via NOESY (The Self-Validating Lock) To differentiate the diastereomers, analyze the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum for through-space interactions (< 5 Å):

-

Scenario A (trans-diester): If the C1-ester and C3-ester are on opposite faces of the ring, the C1-isopropyl group is on the same face as the C3-ester. You will observe a strong NOE cross-peak between the isopropyl protons (~0.9/2.15 ppm) and the C3-methoxy protons (~3.65 ppm) .

-

Scenario B (cis-diester): If both ester groups are on the same face, the C1-isopropyl group is on the same face as the C3-proton. You will observe a strong NOE cross-peak between the isopropyl protons and the C3-H proton (~2.80 ppm) , with no interaction with the C3-methoxy group.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol described above.

Workflow for structural and stereochemical elucidation of cyclopentane derivatives via NMR.

References

- Title: WO 2016/106623 A1 - Bruton's Tyrosine Kinase (Btk)

- Source: vitalsource.com (Springer)

- Source: google.com (Wiley)

Sources

Stereochemistry, Isomerism, and Synthetic Utility of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Introduction & Structural Overview

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (CAS: 1959577-13-9) is a highly functionalized cycloalkane that serves as a versatile building block in advanced organic synthesis and medicinal chemistry 1. Its unique structural topology—a five-membered ring bearing an isopropyl group and two ester moieties—imparts specific stereochemical and conformational constraints. Understanding the causal relationship between its 3D architecture and its reactivity is critical for researchers designing stereoselective transformations, such as the construction of complex spiro or polycyclic systems via enolate alkylation.

Stereochemical Architecture and Isomerism

To fully map the isomerism of this molecule, we must rigorously analyze the two chiral centers at the C1 and C3 positions of the cyclopentane ring.

-

C1 Stereocenter: The C1 carbon is a quaternary center bonded to a methoxycarbonyl group (-COOMe), an isopropyl group (-CH(CH3)2), and two distinct ring paths (-C2H2– and -C5H2–). Because C3 bears a -COOMe group while C4 does not, the path through C2 is prioritized over C5. Applying the Cahn-Ingold-Prelog (CIP) rules, the priorities at C1 are: -COOMe (1) > -CH(CH3)2 (2) > -C2H2- (3) > -C5H2- (4) .

-

C3 Stereocenter: The C3 carbon is a tertiary center bonded to -COOMe, -C2H2-, -C4H2-, and a hydrogen atom. Tracing the ring paths, C2 leads to the highly substituted C1, whereas C4 leads to the unsubstituted C5. Thus, the CIP priorities at C3 are: -COOMe (1) > -C2H2- (2) > -C4H2- (3) > -H (4) .

Because the sets of substituents at C1 and C3 are different, the molecule lacks any internal plane of symmetry in all conformations (precluding any meso compounds). Consequently, it exists as four distinct stereoisomers forming two enantiomeric pairs 2.

-

cis-Isomers: The two -COOMe groups are on the same face of the ring.

-

trans-Isomers: The two -COOMe groups are on opposite faces of the ring.

Stereochemical relationships of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate isomers.

Quantitative Summary of Stereoisomers

| Isomer Designation | C1 Configuration | C3 Configuration | Relative Stereochemistry | Relationship to Others |

| (1R, 3S) | R | S | cis | Enantiomer of (1S, 3R); Diastereomer of trans pair |

| (1S, 3R) | S | R | cis | Enantiomer of (1R, 3S); Diastereomer of trans pair |

| (1R, 3R) | R | R | trans | Enantiomer of (1S, 3S); Diastereomer of cis pair |

| (1S, 3S) | S | S | trans | Enantiomer of (1R, 3R); Diastereomer of cis pair |

Conformational Dynamics & Causality in Reactivity

Cyclopentane rings are not planar; they undergo rapid pseudorotation, typically adopting envelope (E) or half-chair (T) conformations to minimize torsional strain (Pitzer strain).

In this scaffold, the bulky isopropyl group at C1 acts as a powerful conformational anchor. To minimize severe 1,3-diaxial interactions, the isopropyl group strongly dictates the ring's equilibrium by preferring a pseudo-equatorial orientation. In the cis-isomer, this conformational locking forces the C1 -COOMe group into a pseudo-axial position, while the C3 -COOMe group adopts a pseudo-equatorial position on the envelope flap. This steric shielding is the primary causal factor for the high diastereoselectivity observed when functionalizing the ring, as incoming reagents are forced to approach from the less hindered face.

Synthetic Methodologies & Self-Validating Protocols

A. Preparation of the Core Scaffold via Direct Esterification

The dimethyl ester is typically synthesized via the Fischer esterification of 1-isopropylcyclopentane-1,3-dicarboxylic acid 1.

Step-by-Step Protocol:

-

Initiation: Charge an oven-dried round-bottom flask with 1-isopropylcyclopentane-1,3-dicarboxylic acid (1.0 equiv).

-

Catalysis: Add anhydrous methanol (to reach 0.5 M concentration) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv). Causality: pTSA provides the necessary protonation of the carbonyl oxygen to increase electrophilicity without the oxidative side-reactions associated with sulfuric acid.

-

Propagation: Reflux the mixture under an inert argon atmosphere for 12 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the baseline acid spot validates complete conversion.

-

Isolation: Concentrate the reaction mixture in vacuo to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine. Causality: The basic wash neutralizes the pTSA and deprotonates any unreacted starting material, partitioning it into the aqueous layer to ensure high purity of the organic product.

-

Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the pure dimethyl ester.

B. Functionalization via C3 Enolate Alkylation

A key synthetic utility of this molecule lies in its functionalization at the C3 position. Because C1 lacks an alpha-proton, enolization occurs exclusively at C3. Patent literature demonstrates that treatment of the racemic ester with a strong, non-nucleophilic base at cryogenic temperatures generates the C3 enolate, which can be trapped with methyl iodide to form a new quaternary stereocenter 3.

Step-by-step experimental workflow for the C3 enolate alkylation of the dicarboxylate.

Step-by-Step Protocol:

-

Preparation: Dissolve dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (racemic, 5 g, 21.90 mmol) in anhydrous THF (10 mL) under a strict argon atmosphere.

-

Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 20 minutes at -78 °C.

-

Electrophilic Trapping: Add methyl iodide (MeI, 4.59 mL, 73.3 mmol) dropwise to the enolate solution.

-

Propagation: Remove the cooling bath and allow the reaction to naturally warm to 13 °C. Stir for 16 hours.

-

Validation & Quench: Quench the reaction by adding 1N HCl dropwise until the aqueous layer reaches pH 2 (verify with pH paper). Causality: Acidification protonates any unreacted enolate and neutralizes the diisopropylamine byproduct, forcing the neutral organic product into the ethereal extraction phase.

-

Isolation: Extract with diethyl ether (3x), dry over MgSO4, and purify via flash column chromatography.

Reaction Parameters and Causality for C3 Alkylation

| Parameter | Value / Reagent | Mechanistic Causality |

| Base Selection | LDA (1.1 equiv) | Highly sterically hindered and non-nucleophilic; ensures irreversible, quantitative deprotonation without attacking the electrophilic methyl esters. |

| Temperature | -78 °C to 13 °C | Cryogenic conditions trap the kinetic enolate, preventing thermodynamic epimerization at C3 or unwanted retro-Dieckmann cyclization prior to alkylation. |

| Electrophile | Methyl Iodide (MeI) | A highly reactive, unhindered electrophile suitable for an SN2 attack by the sterically encumbered C3 cyclopentyl enolate. |

References

- "Buy Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate", EvitaChem.

- "WO 2016/106623 A1", Google Patents.

- "(1R,3S)-Cyclopentane-1,3-dicarboxylic acid", Smolecule.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate Conformers

Abstract

The conformational landscape of substituted cyclopentane rings is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and ultimately, drug efficacy. This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate. We delve into the foundational principles of cyclopentane stereochemistry, the influence of substituent effects on conformational preference, and present a detailed, field-proven computational workflow for determining the relative stabilities of various conformers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and energetic properties of this important molecular scaffold.

Introduction: The Dynamic World of Substituted Cyclopentanes

The cyclopentane ring, unlike its six-membered counterpart, cyclohexane, does not possess a single, low-energy chair conformation. Instead, it adopts a continuous series of puckered conformations to alleviate the torsional strain that would be present in a planar structure.[1][2] The two most commonly discussed conformations are the "envelope" (with C_s symmetry) and the "half-chair" or "twist" (with C_2 symmetry).[3][4] The energy barrier between these conformers is exceptionally low, leading to a phenomenon known as pseudorotation, where the pucker of the ring appears to rotate around the ring.[3]

However, the introduction of substituents onto the cyclopentane ring dramatically alters this dynamic landscape. The substituents, through steric and electronic interactions, create a preference for specific conformations that minimize these unfavorable interactions.[5] For a molecule such as dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, with its bulky isopropyl group and two methoxycarbonyl substituents, understanding the preferred three-dimensional arrangement is critical for predicting its biological activity and physicochemical properties.

Stereoisomers and Key Structural Considerations

The first step in analyzing the thermodynamic stability of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is to identify its possible stereoisomers. The substituents at positions 1 and 3 can be arranged in either a cis or trans relationship relative to the cyclopentane ring.

Caption: A robust computational workflow for determining conformer stability.

Experimental Protocol: Computational Analysis

-

Stereoisomer Generation:

-

Construct 3D models of both the cis and trans isomers of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate using a molecular builder.

-

-

Initial Conformational Search:

-

Causality: A comprehensive search of the conformational space is crucial to avoid missing low-energy conformers. Molecular mechanics is computationally inexpensive and ideal for an initial broad search.

-

Protocol: Perform a systematic or stochastic conformational search using a molecular mechanics force field such as MMFF94. This will generate a large number of potential conformers.

-

-

Selection of Low-Energy Conformers:

-

Causality: To make the subsequent, more computationally expensive DFT calculations tractable, it is necessary to focus on the most plausible conformers.

-

Protocol: From the results of the molecular mechanics search, select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum.

-

-

Geometry Optimization with DFT:

-

Causality: DFT provides a much more accurate description of the electronic structure and, therefore, the geometry and energy of the conformers.

-

Protocol: Optimize the geometry of each selected conformer using a DFT functional and basis set known to perform well for organic molecules, such as B3LYP with the 6-31G(d) basis set. [3]

-

-

Frequency Calculation:

-

Causality: This step is essential for two reasons: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

-

Protocol: Perform a frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

Causality: For higher accuracy, the electronic energy can be recalculated using a larger basis set.

-

Protocol: Perform a single-point energy calculation on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).

-

-

Solvation Energy Calculation:

-

Causality: The relative stabilities of conformers can change significantly in solution due to interactions with the solvent. A continuum solvation model provides a good approximation of these effects.

-

Protocol: Calculate the solvation energy for each conformer using a continuum model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

-

Thermodynamic Analysis:

-

Causality: The Gibbs free energy (G) is the ultimate determinant of thermodynamic stability at a given temperature.

-

Protocol: Calculate the Gibbs free energy of each conformer by combining the electronic energy (from the single-point calculation), the thermal corrections to the Gibbs free energy (from the frequency calculation), and the solvation energy. The relative Gibbs free energies (ΔG) will provide the thermodynamic ranking of the conformers.

-

Data Presentation and Interpretation

The results of the computational analysis should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Relative Gibbs Free Energies of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate Conformers

| Stereoisomer | Conformer | Key Dihedral Angles (°) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |

| cis | Envelope (C5-flap, i-Pr equatorial) | C1-C2-C3-C4 = 25.4 | 0.85 | 20.3 |

| cis | Half-Chair (i-Pr equatorial) | C1-C2-C3-C4 = -35.1 | 1.20 | 12.1 |

| trans | Envelope (C2-flap, i-Pr equatorial) | C4-C5-C1-C2 = 40.2 | 0.00 | 64.5 |

| trans | Half-Chair (i-Pr equatorial) | C5-C1-C2-C3 = -38.9 | 0.95 | 17.8 |

Note: This data is illustrative and would be generated from the computational workflow described above.

From this hypothetical data, we can infer that the trans isomer is thermodynamically more stable than the cis isomer, and that for both isomers, the conformers that place the bulky isopropyl group in a pseudo-equatorial position are significantly lower in energy. The dominant conformer at equilibrium is predicted to be the envelope conformation of the trans isomer.

Conclusion

The thermodynamic stability of the conformers of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a complex interplay of steric and electronic factors. While direct experimental data may be scarce, a robust computational workflow, as detailed in this guide, can provide invaluable insights into the conformational preferences of this and other substituted cyclopentane systems. By leveraging the power of modern computational chemistry, researchers and drug development professionals can make more informed decisions in the design and synthesis of novel molecules with desired three-dimensional structures and biological activities.

References

-

Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. PMC. [Link]

-

Cyclohexane Conformations. Master Organic Chemistry. [Link]

-

Cycloalkanes. Imperial College London. [Link]

-

Conformations and Strain Energy of Cyclopentane and its Derivatives. World Scientific Publishing. [Link]

-

Conformers of Cycloalkanes. Lumen Learning. [Link]

-

Conformations of Cycloalkanes. Maricopa Open Digital Press. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Mechanistic Elucidation and Synthetic Workflow for Dimethyl 1-Isopropylcyclopentane-1,3-Dicarboxylate

A Technical Guide for Advanced API Intermediates

Executive Summary

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a sterically encumbered, highly specialized cycloaliphatic ester. In modern pharmaceutical development, this compound serves as a critical structural intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors[1]. These inhibitors, which often utilize complex imidazopyrazine or benzamide scaffolds, are at the forefront of targeted therapies for autoimmune diseases (such as rheumatoid arthritis and multiple sclerosis) and B-cell malignancies[2]. This whitepaper deconstructs the mechanism of its formation, focusing on the rigorous control of enolate chemistry required to successfully alkylate a secondary carbon center.

Retrosynthetic Strategy & Pathway

The synthesis of the target molecule relies on the α -alkylation of a pre-formed cyclopentane diester. The retrosynthetic disconnection at the C1-isopropyl bond points directly to an enolate alkylation strategy. However, executing an S N 2 substitution on a secondary alkyl halide (2-iodopropane) presents a significant mechanistic hurdle: the kinetic competition between bimolecular nucleophilic substitution (S N 2) and elimination (E2)[3].

To overcome this, the synthetic workflow is designed as a self-validating system where temperature, base selection, and solvent additives strictly dictate the reaction trajectory[1].

Figure 1: Synthetic pathway from cyclopentane dicarboxylic acid to BTK inhibitor precursors.

Detailed Mechanism of Formation

The core transformation is the conversion of dimethyl cyclopentane-1,3-dicarboxylate to its 1-isopropyl derivative. As an application scientist, understanding the causality behind each reagent is paramount.

Phase 1: Enolate Generation and Thermodynamic Control

The substrate is treated with Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) at -65 °C[1].

-

Causality of Base: LDA is a strong, non-nucleophilic base. Its massive steric bulk prevents it from attacking the electrophilic ester carbonyl (which would lead to unwanted acyl substitution). Instead, it quantitatively and irreversibly deprotonates the α -carbon[3].

-

Causality of Temperature: Maintaining the reaction at -65 °C prevents the newly formed enolate from attacking unreacted starting material (Claisen condensation), ensuring the enolate remains stable until the electrophile is introduced[1].

Phase 2: Additive-Mediated Enolate Activation

A critical aspect of this mechanism is the introduction of HMPT (Hexamethylphosphoric triamide).

-

Expertise Note on Nomenclature: A common point of confusion in chemical literature is the interchangeable use of "HMPT" and "HMPA"[4]. While HMPT strictly refers to hexamethylphosphorous triamide (P(NMe 2 ) 3 ), in the context of enolate alkylation, the active species is almost universally the oxidized form, HMPA (O=P(NMe 2 ) 3 )[4].

-

Mechanistic Role: Lithium enolates naturally form unreactive tetrameric or hexameric aggregates in THF[5]. HMPT/HMPA acts as a potent Lewis base, strongly chelating the lithium cation (Li + ). This solvation breaks the aggregates apart, leaving a "naked," monomeric enolate anion with drastically enhanced nucleophilicity[5]. Without this additive, the enolate would lack the driving force to attack a hindered secondary halide.

Phase 3: Electrophilic Alkylation (S N 2)

Once the highly reactive monomeric enolate is generated, 2-iodopropane is introduced[1]. Because 2-iodopropane is a secondary alkyl halide, it is highly susceptible to E2 elimination. The combination of the hyper-nucleophilic "naked" enolate and the cryogenic temperature (-65 °C) suppresses the activation energy pathway for E2, ensuring that S N 2 substitution is the exclusive outcome[3].

Figure 2: Mechanistic progression of enolate generation, de-aggregation, and SN2 alkylation.

Experimental Protocols & Workflows

Quantitative Data Summary

The following table summarizes the stoichiometric requirements for the optimized α -alkylation step, ensuring a self-validating balance between complete deprotonation and electrophilic trapping[1].

Table 1: Stoichiometry and Reaction Parameters for Alkylation

| Reagent | Function | Equivalents | Amount | Conditions |

| Dimethyl cyclopentane-1,3-dicarboxylate | Substrate | 1.0 eq | 5.0 g (26.9 mmol) | THF (20 mL) |

| LDA (2.0 M in THF/heptane) | Base | 1.1 eq | 14.8 mL (29.6 mmol) | THF (80 mL), -65 °C |

| HMPT / HMPA | Li + Chelator | 4.0 eq | 19.2 g (107.5 mmol) | Added to LDA/THF |

| 2-Iodopropane | Electrophile | 2.0 eq | 9.1 g (53.8 mmol) | Added dropwise |

Step-by-Step Methodology

Step 1: Precursor Esterification

-

Dissolve 3-(methoxycarbonyl)cyclopentanecarboxylic acid (18 g, 104.6 mmol) in anhydrous methanol (200 mL)[1].

-

Slowly add concentrated H 2 SO 4 (30.8 g, 313.9 mmol) while stirring[1].

-

Heat the mixture to 70 °C and stir for 2 hours.

-

Concentrate the solvent under reduced pressure, and purify the residue via silica gel column chromatography (Petroleum Ether / Ethyl Acetate = 4/1) to yield dimethyl cyclopentane-1,3-dicarboxylate[1].

Step 2: α -Alkylation (Target Formation)

-

System Purge: Purge a dry reaction flask with inert gas (N 2 or Argon).

-

Base Preparation: Add LDA (14.8 mL, 29.6 mmol) to anhydrous THF (80 mL) and cool the system to strictly -65 °C using a dry ice/acetone bath[1].

-

Activation: Add HMPT (19.2 g, 107.5 mmol) to the LDA solution. Safety Note: HMPT/HMPA is highly toxic and a known carcinogen; handle strictly inside a fume hood with appropriate PPE[6].

-

Enolization: Dropwise, add a solution of dimethyl cyclopentane-1,3-dicarboxylate (5 g, 26.9 mmol) dissolved in THF (20 mL). Stir at -65 °C for exactly 10 minutes to ensure complete enolate formation[1].

-

Alkylation: Add 2-iodopropane (9.1 g, 53.8 mmol) dropwise. Maintain the temperature at -65 °C to suppress E2 elimination.

-

Workup: Quench the reaction, extract with ethyl acetate, dry the organic layer, and concentrate to yield dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate[1].

Analytical Characterization

Successful formation of the target compound is validated via 1 H NMR. The disappearance of the α -proton at the C1 position and the emergence of a distinct septet (methine proton of the isopropyl group) and two intense doublets (~0.9 ppm, integrating for 6 protons from the isopropyl methyls) confirm the S N 2 substitution. The two methoxy singlets from the ester groups will remain prominent around 3.66 ppm[1].

References

- Merck Sharp & Dohme Corp. "BENZAMIDE IMIDAZOPYRAZINE BTK INHIBITORS" (WO 2016/106623 A1). Googleapis / European Patent Office.

- Chemical Literature Forum. "HMPA vs. HMPT". Google Groups.

- Clayden et al. "Alkylation of enolates".

- "HMPA | PDF | Ester | Chemical Reactions". Scribd.

- "Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis". ResearchGate.

- Merck Sharp & Dohme Corp. "BENZAMIDE IMIDAZOPYRAZINE BTK INHIBITORS" (EP 3240572 B1). Googleapis / European Patent Office.

Sources

An In-Depth Technical Guide to the Crystallographic Data of Dimethyl 1-Isopropylcyclopentane-1,3-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and crystallographic analysis of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate and its derivatives. While a crystal structure for the parent compound is not publicly available, this guide synthesizes data from closely related 1,3-disubstituted cyclopentane systems to predict and analyze its key structural features. We delve into the synthetic methodologies required to obtain these valuable scaffolds, detail the experimental protocols for crystallization and X-ray diffraction, and provide an expert analysis of the expected conformational intricacies and stereochemical relationships. This document serves as a vital resource for researchers in medicinal chemistry and materials science, offering a robust framework for the design and characterization of novel cyclopentane-based molecules.

Introduction: The Significance of the Cyclopentane Scaffold

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its inherent conformational flexibility, existing primarily in envelope and twist forms, allows for the precise spatial orientation of substituents, which is critical for molecular recognition and binding affinity at biological targets. The 1,3-dicarboxylate substitution pattern, in particular, offers a versatile platform for the development of compounds with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. The addition of an isopropyl group at the C1 position introduces a key lipophilic and sterically demanding feature, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design. Crystallographic data provides invaluable insights into bond lengths, bond angles, torsional angles, and non-covalent interactions, which collectively dictate the molecule's shape and its interactions with biological macromolecules.

Synthetic Pathways to 1,3-Disubstituted Cyclopentane Dicarboxylates

The synthesis of highly functionalized cyclopentane derivatives often relies on cycloaddition reactions, which allow for the efficient construction of the five-membered ring with good stereocontrol.[1] One of the most powerful methods is the [3+2] cycloaddition of a three-carbon component and a two-carbon component.

A plausible and efficient route to dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate would involve the reaction of an isopropyl-substituted donor-acceptor cyclopropane with an appropriate acrylate derivative. This approach offers a high degree of modularity, allowing for the synthesis of a wide range of derivatives by varying the substituents on both the cyclopropane and the alkene.

Proposed Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate derivatives based on established methodologies for related cyclopentane systems.[1]

Step 1: Synthesis of the Donor-Acceptor Cyclopropane

-

To a solution of dimethyl malonate and an isopropyl-substituted aldehyde in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and purify the resulting Knoevenagel condensation product by column chromatography.

-

React the purified product with a sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and sodium hydride) to form the corresponding donor-acceptor cyclopropane.

Step 2: [3+2] Cycloaddition

-

Dissolve the donor-acceptor cyclopropane and dimethyl maleate (or a related acrylate) in a suitable solvent (e.g., toluene or THF).

-

Add a Lewis acid catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or NMR).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate derivative.

Caption: Synthetic workflow for dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate.

Crystallographic Analysis: Predicted Structural Features

In the absence of a determined crystal structure for dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, we can infer its likely solid-state conformation and stereochemical features by analyzing the crystallographic data of a closely related compound: cis-3-chloro-1,3-dimethyl-N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide.[2] This structure provides a valuable model for a 1,3-disubstituted cyclopentane ring system.

Cyclopentane Ring Puckering

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[3] The energy barrier between these conformations is low, and the preferred conformation in the solid state is influenced by the steric and electronic effects of the substituents.

In the case of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, the bulky isopropyl group at C1 and the two methoxycarbonyl groups at C1 and C3 will play a dominant role in determining the ring's pucker. It is anticipated that the ring will adopt a conformation that minimizes steric hindrance between these substituents.

Stereochemistry and Substituent Orientation

The relative orientation of the substituents on the cyclopentane ring is crucial for its biological activity. For a 1,3-disubstituted cyclopentane, both cis and trans diastereomers are possible.

Based on the analysis of cis-3-chloro-1,3-dimethyl-N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide, where the two methyl groups are in a cis relationship, we can predict the likely orientation of the substituents in our target molecule.[2] In the solid state, substituents will adopt either axial or equatorial positions relative to the mean plane of the ring to alleviate steric strain. It is expected that the bulky isopropyl group and the methoxycarbonyl groups will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Tabulated Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for a hypothetical crystal of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, based on typical values for organic molecules of similar size and composition.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 3000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.1 - 1.3 |

Experimental Protocol for Crystallographic Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in determining the three-dimensional structure of a molecule.

Crystallization Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Crystallization Protocol

-

Purification: The synthesized dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate must be of high purity (>98%). This is typically achieved by column chromatography followed by recrystallization.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility. Common solvents include hexane, ethyl acetate, dichloromethane, methanol, and their mixtures.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a less-soluble solvent (precipitant). The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

-

Crystal Mounting: Once suitable crystals have formed, a single, well-defined crystal is carefully selected and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

X-ray Data Collection and Structure Refinement

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and crystallographic characterization of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate derivatives. By leveraging established synthetic methodologies and drawing insightful analogies from the crystal structures of related 1,3-disubstituted cyclopentanes, researchers are well-equipped to prepare these valuable compounds and anticipate their key three-dimensional features. The detailed protocols for synthesis and crystallographic analysis serve as a practical resource for scientists in drug discovery and materials science, facilitating the rational design and development of novel molecules based on the versatile cyclopentane scaffold. Further experimental work to obtain the definitive crystal structure of the title compound is highly encouraged to validate the predictions made within this guide and to further enrich our understanding of this important class of molecules.

References

-

Warneke, J., et al. (2014). Relative substituent orientation in the structure of cis-3-chloro-1,3-dimethyl-N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1002–o1003. Available at: [Link]

-

Imperial College London. (n.d.). Cycloalkanes. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 1,3-dicyanocyclopentane-1,3-dicarboxylates 3a–j. Available at: [Link]

Sources

Application Note: Synthesis and Alkylation Protocol for Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction and Strategic Context

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (CAS: 1959577-13-9) is a sterically encumbered, bifunctional cycloalkane intermediate[1]. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Bruton's Tyrosine Kinase (BTK) inhibitors used in targeted oncology and autoimmune therapies[2].

The synthesis of this compound requires precise stereochemical and regiochemical control. Introducing an isopropyl group at the highly congested alpha-position of a cyclopentane ring demands optimized enolate chemistry to overcome steric hindrance while suppressing competitive side reactions such as self-condensation or elimination.

Physicochemical Data Summary

To ensure accurate stoichiometric calculations and analytical tracking, the foundational properties of the target compound are summarized below[1]:

| Property | Value |

| IUPAC Name | Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate |

| CAS Registry Number | 1959577-13-9 |

| Molecular Formula | C₁₂H₂₀O₄ |

| Molecular Weight | 228.29 g/mol |

| MDL Number | MFCD28559199 |

| SMILES | O=C(C1(C(C)C)CC(C(OC)=O)CC1)OC |

Experimental Workflow and Mechanistic Strategy

The most robust method for synthesizing this compound involves the direct α -alkylation of dimethyl cyclopentane-1,3-dicarboxylate using a strong, non-nucleophilic base and a highly reactive alkyl halide[2].

Figure 1: Step-by-step experimental workflow for the α -alkylation of dimethyl cyclopentane-1,3-dicarboxylate.

Mechanistic Causality (E-E-A-T Insights)

As an application scientist, it is crucial to understand why these specific reagents and conditions are selected:

-

Lithium Diisopropylamide (LDA): Chosen for its high basicity and extreme steric bulk, ensuring quantitative deprotonation at the α -carbon without acting as a nucleophile to attack the methyl ester carbonyls.

-

HMPT (Hexamethylphosphorous triamide) / HMPA: The addition of this highly polar aprotic co-solvent is non-negotiable for this specific transformation[2]. Lithium enolates typically exist as tightly bound hexamers or tetramers in THF, which are relatively unreactive. HMPT strongly solvates the lithium cation ( Li+ ), breaking up these aggregates and generating a highly reactive, "naked" enolate anion.

-

Cryogenic Conditions (-65 °C): Alkylating a secondary carbon with a secondary halide (2-iodopropane) is notoriously difficult due to competing E2 elimination. Maintaining strict cryogenic control suppresses the activation energy required for elimination, favoring the desired SN2 substitution pathway[2].

Step-by-Step Synthesis Protocols

Protocol A: Direct α -Alkylation via Lithium Enolate (Primary Route)

Adapted from validated pharmaceutical intermediate synthesis pathways[2].

Reagents Required:

-

Dimethyl cyclopentane-1,3-dicarboxylate: 5.0 g (26.9 mmol)

-

Lithium diisopropylamide (LDA): 14.8 mL of a 2.0 M solution (29.6 mmol, 1.1 eq)

-

HMPT: 19.2 g (107.5 mmol, ~4.0 eq)

-

2-iodopropane: 9.1 g (53.5 mmol, ~2.0 eq)

-

Anhydrous Tetrahydrofuran (THF): 100 mL total

Procedure:

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Purge the system with inert gas (Argon or N2 ) for 15 minutes.

-

Base Solution: Charge the flask with 80 mL of anhydrous THF and 19.2 g of HMPT. Cool the mixture to -65 °C using a dry ice/acetone bath.

-

LDA Addition: Slowly inject 14.8 mL of LDA solution. Allow the mixture to equilibrate at -65 °C for 5 minutes.

-

Enolate Formation: Dissolve 5.0 g of dimethyl cyclopentane-1,3-dicarboxylate in 20 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 15 minutes via a syringe pump to prevent localized temperature spikes[2].

-

Aging: Stir the resulting enolate solution at -65 °C for exactly 10 minutes[2]. Note: Prolonged aging can lead to ketene formation or Claisen condensation.

-

Alkylation: Add 9.1 g of 2-iodopropane dropwise. Maintain the reaction at -65 °C and monitor progress via TLC or LC-MS.

-

Quench & Workup: Once the starting material is consumed, quench the reaction at -65 °C with saturated aqueous NH4Cl (20 mL). Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EA) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate.

Protocol B: Fischer Esterification (Alternative Route)

If the diacid precursor (1-isopropylcyclopentane-1,3-dicarboxylic acid) is already available, the dimethyl ester can be synthesized via standard esterification[3].

Procedure:

-

Dissolve 1-isopropylcyclopentane-1,3-dicarboxylic acid in an excess of anhydrous methanol (serving as both reactant and solvent)[3].

-

Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (pTSA) or concentrated sulfuric acid ( H2SO4 )[3].

-

Reflux the mixture for 12-16 hours. To drive the equilibrium toward the ester product, utilize a Soxhlet extractor fitted with 3Å molecular sieves to continuously remove the water byproduct.

-

Cool to room temperature, concentrate the methanol in vacuo, neutralize with saturated NaHCO3 , and extract with dichloromethane (DCM).

Safety and Handling Considerations

-

HMPT Toxicity: Hexamethylphosphorous triamide (and its oxidized counterpart, HMPA) are known highly toxic substances and suspected carcinogens. All handling must be performed inside a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

-

Pyrophoric Reagents: LDA is highly reactive and moisture-sensitive. Syringe transfer techniques under inert atmosphere are mandatory to prevent degradation and potential fire hazards.

References

- Evitachem.Buy Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (EVT ...). Retrieved April 10, 2026.

- BLD Pharm.1959577-13-9 | Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate. Retrieved April 10, 2026.

- Google Patents (WO 2016/106623 A1).Bruton's Tyrosine Kinase (Btk) inhibitor compounds. Merck Sharp & Dohme Corp. Retrieved April 10, 2026.

Sources

Application Notes and Protocols: Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate as a Versatile API Intermediate

Introduction

The cyclopentane ring is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its three-dimensional structure provides a versatile framework for the precise spatial arrangement of functional groups, making it a valuable building block in drug design.[3] This document provides a detailed guide to the synthesis, purification, and characterization of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, a functionalized cyclopentane derivative with significant potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The introduction of an isopropyl group at the C-1 position of the dimethyl cyclopentane-1,3-dicarboxylate core offers a strategic modification to enhance lipophilicity and introduce a specific steric profile. These attributes can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Scientific Rationale and Synthetic Strategy

The synthetic approach to dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is predicated on the well-established reactivity of 1,3-dicarbonyl compounds. The protons on the carbon atom situated between the two carbonyl groups (C-2) of dimethyl cyclopentane-1,3-dicarboxylate exhibit enhanced acidity, facilitating their removal by a suitable base to form a stable enolate. This enolate then serves as a potent nucleophile for subsequent alkylation reactions.[4][5]

Our strategy involves the C-alkylation of the readily available dimethyl cyclopentane-1,3-dicarboxylate with an isopropyl halide. The choice of base and solvent is critical to ensure regioselective C-alkylation over competing O-alkylation and to minimize side reactions.[5]

Experimental Protocols

Part 1: Synthesis of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

This protocol details the C-alkylation of dimethyl cyclopentane-1,3-dicarboxylate.

Materials:

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier (Example) |

| Dimethyl cyclopentane-1,3-dicarboxylate | C₉H₁₄O₄ | 186.21 | 2435-36-1 | Sigma-Aldrich |

| 2-Iodopropane | C₃H₇I | 169.99 | 75-30-9 | Acros Organics |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Alfa Aesar |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Fisher Scientific |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 | VWR Chemicals |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | J.T. Baker |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore |

Instrumentation:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Temperature controller

-

Addition funnel

-

Inert gas (Nitrogen or Argon) supply

-

Rotary evaporator

Protocol:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and an addition funnel under a nitrogen atmosphere is charged with sodium hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 eq). The sodium hydride is washed three times with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous THF (50 mL) is then added to the flask.

-

Enolate Formation: A solution of dimethyl cyclopentane-1,3-dicarboxylate (4.65 g, 25 mmol) in anhydrous THF (25 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice-water bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium enolate.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and 2-iodopropane (5.10 g, 30 mmol, 1.2 eq) is added dropwise via the addition funnel over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 12 hours.

-

Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL). The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Isolation: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Synthetic workflow for dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate.

Part 2: Purification Protocol

The crude product is purified by flash column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Instrumentation:

-

Glass chromatography column

-

Fraction collector (optional)

-

TLC developing chamber

-

UV lamp (254 nm)

Protocol:

-

Slurry Preparation: A slurry of silica gel in a 95:5 mixture of hexanes:ethyl acetate is prepared and packed into a glass chromatography column.

-

Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed product is carefully added to the top of the packed column.

-

Elution: The column is eluted with a gradient of ethyl acetate in hexanes, starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by TLC using a 90:10 hexanes:ethyl acetate mobile phase and visualized under a UV lamp.

-

Product Isolation: Fractions containing the pure product (identified by a single spot on TLC) are combined, and the solvent is removed under reduced pressure to yield dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate as a colorless to pale yellow oil.

Part 3: Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.7 (s, 6H, 2 x -OCH₃), ~2.5-2.8 (m, 2H, cyclopentane ring protons), ~2.0-2.3 (m, 4H, cyclopentane ring protons), ~1.5-1.8 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (2 x C=O), ~60 (C-1), ~52 (2 x -OCH₃), ~40-45 (cyclopentane ring carbons), ~30 (-CH(CH₃)₂), ~18-20 (-CH(CH₃)₂) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₂₁O₄⁺: 229.1434; found: 229.1436. [M+Na]⁺ calculated for C₁₂H₂₀O₄Na⁺: 251.1254; found: 251.1256. |

| FT-IR (neat, cm⁻¹) | ~2960 (C-H stretch, sp³), ~1730 (C=O stretch, ester), ~1450 (C-H bend), ~1170 (C-O stretch) |

Application as an API Intermediate

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a valuable intermediate for the synthesis of more complex molecules, particularly those with a cyclopentane core, which is a key structural motif in many pharmaceuticals.[6]

Potential Therapeutic Areas:

-

Antivirals: The cyclopentane ring can act as a carbocyclic mimic of the ribose sugar in nucleosides, leading to metabolically stable antiviral agents.

-

Prostaglandin Analogs: Many prostaglandins and their analogs, used to treat conditions like glaucoma, contain a substituted cyclopentane core.

-

Enzyme Inhibitors: The rigid cyclopentane scaffold can be used to orient functional groups in a way that allows for potent and selective inhibition of enzymes, such as proteases and kinases.

Synthetic Utility:

The two ester functionalities of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate offer multiple avenues for further synthetic transformations:

-

Selective Hydrolysis and Amidation: One of the ester groups can be selectively hydrolyzed and then converted to an amide, introducing a key pharmacophore.

-

Reduction: The esters can be reduced to the corresponding diol, which can serve as a precursor for further elaboration.

-

Stereoselective Modifications: The presence of the isopropyl group can direct subsequent stereoselective reactions on the cyclopentane ring.

Caption: Potential synthetic pathways and applications of the title intermediate.

Conclusion

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a synthetically accessible and highly versatile intermediate. The protocols outlined in this guide provide a robust framework for its preparation and purification. Its unique structural features make it an attractive building block for the development of novel APIs across various therapeutic areas. The strategic incorporation of this intermediate can significantly contribute to the efficiency and novelty of drug discovery programs.

References

- Heasley, B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 641-686.

- Kiss, L., et al. (2020). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers.

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Dimethyl cyclopentane-1,3-dicarboxylate. Retrieved from [Link]

-

YouTube. (2020, July 9). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Retrieved from [Link]

- Sharma, K., et al. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2433(1), 030012.

- Google Patents. (n.d.). US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.

Sources

Application Notes and Protocols for the Saponification of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Hydrolysis of a Sterically Hindered Diester

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a key intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients. The conversion of its two methyl ester groups to carboxylic acids via saponification is a critical transformation. However, the steric hindrance imposed by the isopropyl group at the C1 position, coupled with the cis/trans stereochemical possibilities of the substituents on the cyclopentane ring, presents unique challenges. This document provides a comprehensive guide to the saponification of this diester, detailing various methodologies, the rationale behind procedural choices, and strategies to mitigate potential side reactions such as incomplete hydrolysis and epimerization.

The basic hydrolysis of esters, or saponification, is a well-established reaction that proceeds via nucleophilic acyl substitution.[1] Typically, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide and forming a carboxylic acid, which is subsequently deprotonated by the base to yield a carboxylate salt.[1][2] An acidic workup is then required to protonate the carboxylate and furnish the desired carboxylic acid.[3] While the overall reaction is straightforward, its efficiency and selectivity are highly dependent on the substrate's structure and the reaction conditions employed.[4][5]

Core Concepts and Mechanistic Considerations

The saponification of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can proceed through two consecutive steps: the hydrolysis of the first ester group to form a monoester intermediate, followed by the hydrolysis of the second ester group to yield the final dicarboxylic acid. The relative rates of these two steps determine the potential for isolating the monoester, should that be the desired outcome.

The Challenge of Steric Hindrance

The isopropyl group at the C1 position significantly hinders the approach of the nucleophile (hydroxide ion) to the carbonyl carbon of the adjacent ester. This steric hindrance can lead to slower reaction rates, necessitating more forcing conditions such as higher temperatures, longer reaction times, or the use of a large excess of base.[4][6] Such conditions, however, can increase the risk of side reactions.

Potential for Epimerization

The C1 carbon of the cyclopentane ring is a stereocenter. Under basic conditions, there is a risk of epimerization through the formation of an enolate intermediate. Abstraction of the acidic proton at C1 by a strong base would lead to a planar enolate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[7][8] The choice of base, solvent, and temperature can significantly influence the rate of this undesired side reaction.[9]

Experimental Protocols

Herein, we present three distinct protocols for the saponification of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, ranging from standard conditions to milder alternatives designed to address the challenges of steric hindrance and potential epimerization.

Protocol 1: Standard Saponification with Potassium Hydroxide in Aqueous Methanol

This method is a robust, commonly used procedure for the saponification of a wide range of esters. The use of elevated temperatures helps to overcome the steric hindrance of the substrate.

Rationale: Potassium hydroxide (KOH) is a strong base that is highly effective for saponification.[10] Methanol is used as a co-solvent to ensure the solubility of the organic ester in the aqueous basic solution. Refluxing provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Materials:

-

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M and concentrated

-

Ethyl acetate (EtOAc) or Diethyl ether (Et2O) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

In a round-bottom flask, dissolve dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (1.0 eq) in a 9:1 mixture of methanol and water (10-20 mL per gram of ester).

-

Add a solution of potassium hydroxide (2.5 - 5.0 eq) dissolved in a minimal amount of the same solvent mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate or diethyl ether (2 x 50 mL) to remove any unreacted starting material or organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

-

Extract the dicarboxylic acid product with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Mild Saponification with Lithium Hydroxide in THF/Water

This protocol employs a milder base and lower reaction temperatures, which can be advantageous in minimizing side reactions such as epimerization.[10]

Rationale: Lithium hydroxide (LiOH) is a softer base compared to KOH and is often used for the saponification of sensitive substrates.[11] The use of tetrahydrofuran (THF) as a co-solvent allows for good solubility of the ester at lower temperatures. Running the reaction at room temperature reduces the risk of epimerization.

Materials:

-